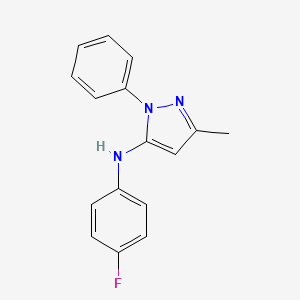

triazin-4-one CAS No. 306978-85-8](/img/structure/B2797285.png)

2-((4-Methoxybenzyl)sulfanyl)-9-methyl-4H-pyrido[1,2-a](1,3,5)triazin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

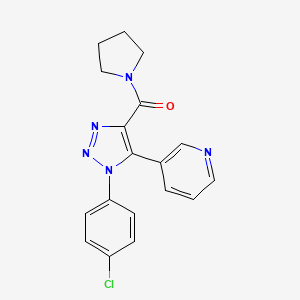

“2-((4-Methoxybenzyl)sulfanyl)-9-methyl-4H-pyrido1,2-atriazin-4-one” is a chemical compound. It belongs to the class of 1,2,4-triazine derivatives, which are six-membered heterocyclic compounds possessing three nitrogen in its structure . These derivatives have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive, among others .

Molecular Structure Analysis

The molecular structure of “2-((4-Methoxybenzyl)sulfanyl)-9-methyl-4H-pyrido1,2-atriazin-4-one” is characterized by a 1,2,4-triazine ring, which is a heterocyclic ring analogous to the six-membered benzene ring but with three carbons replaced by nitrogens .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-((4-Methoxybenzyl)sulfanyl)-9-methyl-4H-pyrido1,2-atriazin-4-one” include a molecular weight of 299.348, a density of 1.3±0.1 g/cm3, and a boiling point of 459.0±47.0 °C at 760 mmHg .

Aplicaciones Científicas De Investigación

Phosphodiesterase Type 4 Inhibitors

Compounds structurally similar to "2-((4-Methoxybenzyl)sulfanyl)-9-methyl-4H-pyrido1,2-atriazin-4-one" have been investigated for their potential as phosphodiesterase type 4 inhibitors. This class of inhibitors has significant therapeutic potential in treating inflammatory diseases by modulating the immune response. For example, the synthesis of pyrazolo[1,5-a]-1,3,5-triazines, acting as bioisosteric replacements for adenine derivatives, led to the discovery of potent phosphodiesterase type 4 inhibitors with high selectivity and promising biological activity in inhibiting TNF-alpha release from human mononuclear cells (Raboisson et al., 2003).

Chemical Synthesis and Methodology Development

The development of new synthetic methodologies for the preparation of compounds with the 1,3,5-triazine core has been a focus area. For instance, a practical method for p-methoxybenzylation of hydroxy groups using 2,4,6-Tris(p-methoxybenzyloxy)-1,3,5-triazine (TriBOT-PM) offers a route to synthesize derivatives with potential biological applications, demonstrating the versatility of 1,3,5-triazine derivatives in synthetic chemistry (Yamada et al., 2013).

Antimicrobial Activity

Several derivatives of the core chemical structure have been synthesized and tested for their antimicrobial properties. The synthesis and evaluation of new pyridazinyl sulfonamide derivatives, including compounds structurally related to "2-((4-Methoxybenzyl)sulfanyl)-9-methyl-4H-pyrido1,2-atriazin-4-one," have shown significant antibacterial activities against various bacterial strains, highlighting their potential as antimicrobial agents (Mohamed, 2007).

Antitubercular Agents

Novel 1,3,5-triazine-Schiff base conjugates have been synthesized and evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv. Some of these compounds exhibited significant activity, suggesting the potential of 1,3,5-triazine derivatives in developing new antitubercular agents (Avupati et al., 2013).

These studies underscore the versatility of "2-((4-Methoxybenzyl)sulfanyl)-9-methyl-4H-pyrido1,2-atriazin-4-one" and related compounds in the field of drug discovery and development. Their potential applications span a wide range of therapeutic areas, including anti-inflammatory, antimicrobial, and antitubercular therapies, offering promising avenues for future research and development.

Safety And Hazards

Propiedades

IUPAC Name |

2-[(4-methoxyphenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c1-11-4-3-9-19-14(11)17-15(18-16(19)20)22-10-12-5-7-13(21-2)8-6-12/h3-9H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCGQWRBHKLIYJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=NC2=O)SCC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-Methoxybenzyl)sulfanyl)-9-methyl-4H-pyrido[1,2-a](1,3,5)triazin-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 1-(2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-4-carboxylate](/img/structure/B2797203.png)

![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2797204.png)

![N-[4-(acetylamino)phenyl]-4-(3-oxo-4-propyl-3,4-dihydroquinoxalin-2-yl)benzamide](/img/structure/B2797205.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2797209.png)

![(E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2797214.png)

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide](/img/structure/B2797215.png)

![Benzo[b]thiophen-2-yl(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone](/img/structure/B2797217.png)

![1-(3,4-dimethylphenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2797218.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2797220.png)